Cas no 2227690-06-2 (rac-2-(1R,2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidocyclohexylacetic acid)

rac-2-(1R,2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidocyclohexylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- rac-2-(1R,2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidocyclohexylacetic acid
- EN300-1542893
- 2227690-06-2
- rac-2-[(1R,2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]cyclohexyl]acetic acid
-
- Inchi: 1S/C27H30N2O5/c30-25(29-24-13-6-1-8-18(24)16-26(31)32)14-7-15-28-27(33)34-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-5,7,9-12,14,18,23-24H,1,6,8,13,15-17H2,(H,28,33)(H,29,30)(H,31,32)/b14-7+/t18-,24-/m0/s1
- InChI Key: QTTZNAWNWMGALO-RYVVGCKHSA-N
- SMILES: OC(C[C@@H]1CCCC[C@@H]1NC(/C=C/CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 462.21547206g/mol
- Monoisotopic Mass: 462.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 731
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 105Ų
rac-2-(1R,2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidocyclohexylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1542893-2.5g |
rac-2-[(1R,2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]cyclohexyl]acetic acid |
2227690-06-2 | 2.5g |
$4495.0 | 2023-06-05 | ||
Enamine | EN300-1542893-5.0g |
rac-2-[(1R,2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]cyclohexyl]acetic acid |
2227690-06-2 | 5g |
$6650.0 | 2023-06-05 | ||
Enamine | EN300-1542893-1000mg |
rac-2-[(1R,2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]cyclohexyl]acetic acid |
2227690-06-2 | 1000mg |
$2294.0 | 2023-09-25 | ||
Enamine | EN300-1542893-0.25g |
rac-2-[(1R,2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]cyclohexyl]acetic acid |
2227690-06-2 | 0.25g |
$2110.0 | 2023-06-05 | ||
Enamine | EN300-1542893-0.5g |
rac-2-[(1R,2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]cyclohexyl]acetic acid |
2227690-06-2 | 0.5g |
$2202.0 | 2023-06-05 | ||
Enamine | EN300-1542893-100mg |
rac-2-[(1R,2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]cyclohexyl]acetic acid |
2227690-06-2 | 100mg |
$2019.0 | 2023-09-25 | ||
Enamine | EN300-1542893-2500mg |
rac-2-[(1R,2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]cyclohexyl]acetic acid |
2227690-06-2 | 2500mg |
$4495.0 | 2023-09-25 | ||
Enamine | EN300-1542893-50mg |
rac-2-[(1R,2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]cyclohexyl]acetic acid |
2227690-06-2 | 50mg |
$1927.0 | 2023-09-25 | ||
Enamine | EN300-1542893-0.05g |
rac-2-[(1R,2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]cyclohexyl]acetic acid |
2227690-06-2 | 0.05g |
$1927.0 | 2023-06-05 | ||
Enamine | EN300-1542893-1.0g |
rac-2-[(1R,2R)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enamido]cyclohexyl]acetic acid |
2227690-06-2 | 1g |
$2294.0 | 2023-06-05 |
rac-2-(1R,2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidocyclohexylacetic acid Related Literature
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
Additional information on rac-2-(1R,2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidocyclohexylacetic acid
Introducing Rac-2-(1R,2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidocyclohexylacetic Acid (CAS No. 2227690-06-2): A Novel Compound with Significant Potential in Chemical and Biomedical Research
Rac-2-(1R,2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidocyclohexylacetic acid, identified by its CAS number 2227690-06-2, represents a cutting-edge compound that has garnered considerable attention in the realm of chemical and biomedical research. This intricate molecular structure, characterized by its complex stereochemistry and functional groups, positions it as a promising candidate for various applications, particularly in the development of innovative therapeutic agents and biochemical probes.
The compound's name is a testament to its sophisticated chemical architecture. The presence of Rac indicates an enantiomeric mixture, which is crucial for understanding its biological activity. The core structure features a cyclohexylacetic acid moiety, which is a well-known scaffold in drug design due to its ability to modulate enzyme activity and receptor binding. This is further enhanced by the incorporation of a butenamide group, which introduces additional conformational flexibility and potential sites for interaction with biological targets.
One of the most intriguing aspects of Rac-2-(1R,2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidocyclohexylacetic acid is the presence of the (9H-fluoren-9-yl)methoxycarbonyl group. This bulky substituent not only enhances the compound's solubility in organic solvents but also serves as a protective group for amino functions, allowing for selective deprotection under specific conditions. This feature makes it particularly valuable in multi-step synthetic pathways where controlled reactivity is essential.
In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of Rac-2-(1R,2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidocyclohexylacetic acid aligns well with this trend. Studies have demonstrated that enantiomerically pure forms of similar compounds exhibit enhanced binding affinity and reduced side effects compared to their racemic counterparts. This underscores the importance of understanding and manipulating stereochemistry in drug discovery.
The butenamide moiety in this compound also plays a pivotal role in its potential biological activity. Butenamides are known to interact with various enzymes and receptors, making them valuable intermediates in the synthesis of bioactive molecules. For instance, derivatives of butenamides have been explored for their anti-inflammatory and analgesic properties. The cyclohexylacetic acid portion further contributes to its pharmacological potential by providing a hydrophobic pocket that can accommodate biological targets such as kinases and proteases.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Molecular docking studies on Rac-2-(1R,2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidocyclohexylacetic acid have revealed promising interactions with several key targets relevant to human health. These include enzymes involved in metabolic pathways and receptors associated with neurological disorders. Such insights are invaluable for designing targeted therapies that can modulate these pathways effectively.
The synthesis of Rac-2-(1R,2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidocyclohexylacetic acid presents both challenges and opportunities for synthetic chemists. The complexity of its structure necessitates careful planning to ensure high yield and purity. However, the modular nature of the molecule allows for strategic disconnection during synthesis, enabling the use of established synthetic protocols for each segment. This approach not only simplifies the overall process but also enhances reproducibility.
The use of advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry has been instrumental in characterizing this compound accurately. These methods provide detailed information about the molecular structure, including proton environments and connectivity patterns. Additionally, X-ray crystallography has been employed to determine the three-dimensional structure of Rac-2-(1R,2R)-2-{(9H-fluoren{8}-9{y})methylcarbonylamino}but{8}-en{8}midocyclohexylacetate monohydrate}, offering insights into its conformational preferences and potential hydrogen bonding interactions.
In conclusion, Rac-{8}-({1}{R},{8},{5}{)}-{8}-{4}-{({{9}{H}{6}{luorene{-}{6}{5}}{-}{6}{methylcarbonyl}}{-}{6}{mino})}-but{8}-{6}-en{8}midocyclohexylacetate ({<0xE1><0xB5><0xA3>2227690{-}<0xE1><0xB5><0xA3>06{-}<0xE1><0xB5><0xA3>}}), with its intricate stereochemistry and functional diversity, represents a significant advancement in chemical research. Its potential applications span across various fields including drug discovery, material science, and biochemical research. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in shaping the future of science and medicine.
2227690-06-2 (rac-2-(1R,2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidocyclohexylacetic acid) Related Products
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)




